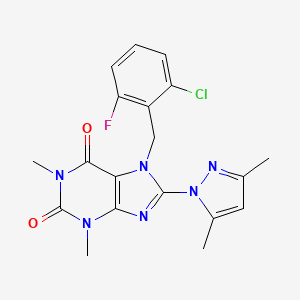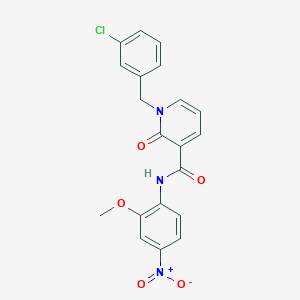![molecular formula C14H11ClF3N3O B2899492 N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide CAS No. 2059513-59-4](/img/structure/B2899492.png)
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of “2,3-dichloro-5-(trifluoromethyl)pyridine” has been reported . The synthesis of “N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide” involves the transformation of a free amine into the compound by reducing amination .Mécanisme D'action
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide binds to the active site of GRK2 and inhibits its kinase activity. This leads to the accumulation of active GPCRs on the cell surface, which enhances their signaling and downstream effects. This compound has been shown to be highly selective for GRK2 and does not inhibit other kinases or enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound enhances the signaling of various GPCRs, including the β2-adrenergic receptor and the angiotensin II type 1 receptor. In vivo studies have shown that this compound can improve cardiac function in animal models of heart failure and reduce blood pressure in hypertensive rats. This compound has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide is its high selectivity for GRK2, which allows for specific modulation of GPCR signaling. This compound is also relatively easy to synthesize and purify, making it accessible to many researchers. However, this compound has some limitations as a research tool. For example, its effects may be cell-type specific, and it may have off-target effects at high concentrations. Additionally, this compound is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.
Orientations Futures
There are many potential future directions for research on N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide. One area of interest is the development of more potent and selective GRK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of GRK2 in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential. Overall, this compound is a promising research tool with many potential applications in the study of GPCR signaling and related diseases.
Méthodes De Synthèse
The synthesis of N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with benzohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified using column chromatography. The yield of this compound is typically high, and the purity can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide has been widely used as a research tool to study the role of GRK2 in GPCR signaling. GPCRs are a large family of membrane proteins that play a critical role in many physiological processes, including neurotransmission, hormone secretion, and immune response. GRK2 is a key regulator of GPCR signaling, and its dysregulation has been implicated in various diseases, including heart failure, hypertension, and diabetes.
Propriétés
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c15-11-6-10(14(16,17)18)7-19-12(11)8-20-21-13(22)9-4-2-1-3-5-9/h1-7,20H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYHXYJTLVCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2899410.png)

![3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2899412.png)
![2-(1-methyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899413.png)

![3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2899418.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2899420.png)
![[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2899421.png)


![3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)
